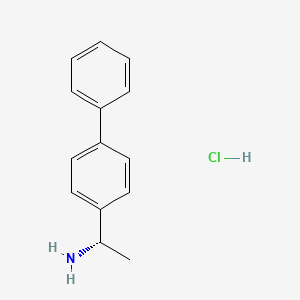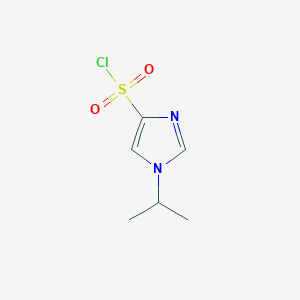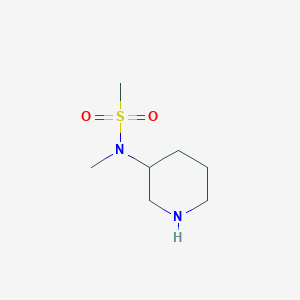
3-(4-chlorobenzyl)-4-hydroxy-1-(4-methoxyphenyl)-2(1H)-pyridinone
Descripción general
Descripción
3-(4-Chlorobenzyl)-4-hydroxy-1-(4-methoxyphenyl)-2(1H)-pyridinone, also known as 4-chlorobenzyl 4-hydroxy-1-methoxyphenyl-2-pyridinone, is a chemical compound belonging to the class of organic compounds known as pyridinones. It is a white, crystalline solid with a molecular weight of 284.7 g/mol and a melting point of 156-158°C. It is soluble in methanol, ethanol, and acetone and has a low solubility in water. This compound has been widely studied due to its potential applications in scientific research and medical applications.
Mecanismo De Acción
The mechanism of action of 3-(3-(4-chlorobenzyl)-4-hydroxy-1-(4-methoxyphenyl)-2(1H)-pyridinoneyl)-4-hydroxy-1-(4-methoxyphenyl)-2(1H)-pyridinone is not fully understood. However, it is believed that this compound acts as an enzyme inhibitor by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing its reaction and thus, inhibits its activity. In addition, this compound may also interact with other molecules in the cell, such as proteins or lipids, which may further inhibit the enzyme's activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-(4-chlorobenzyl)-4-hydroxy-1-(4-methoxyphenyl)-2(1H)-pyridinoneyl)-4-hydroxy-1-(4-methoxyphenyl)-2(1H)-pyridinone are not fully understood. However, this compound has been studied for its potential to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. In addition, this compound has been studied for its potential to modulate the activity of other enzymes, proteins, and lipids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(3-(4-chlorobenzyl)-4-hydroxy-1-(4-methoxyphenyl)-2(1H)-pyridinoneyl)-4-hydroxy-1-(4-methoxyphenyl)-2(1H)-pyridinone in laboratory experiments include its high solubility in organic solvents, its low solubility in water, and its ability to act as an enzyme inhibitor. The limitations of using this compound in laboratory experiments include its high cost and its potential to cause adverse side effects if not used properly.
Direcciones Futuras
The future directions for research on 3-(3-(4-chlorobenzyl)-4-hydroxy-1-(4-methoxyphenyl)-2(1H)-pyridinoneyl)-4-hydroxy-1-(4-methoxyphenyl)-2(1H)-pyridinone include further investigation into its mechanism of action, its potential applications in pharmaceuticals, and its potential to modulate the activity of other enzymes, proteins, and lipids. In addition, further research is needed to determine the safety and efficacy of this compound for use in laboratory experiments. Finally, research is needed to determine the potential side effects of this compound and its potential interactions with other compounds.
Aplicaciones Científicas De Investigación
3-(4-Chlorobenzyl)-4-hydroxy-1-(4-methoxyphenyl)-2(1H)-pyridinone has been studied extensively for its potential applications in scientific research. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a catalyst in the synthesis of polymers materials. In addition, this compound has been studied for its potential use as an inhibitor of enzymes, such as the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4-hydroxy-1-(4-methoxyphenyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-24-16-8-6-15(7-9-16)21-11-10-18(22)17(19(21)23)12-13-2-4-14(20)5-3-13/h2-11,22H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPXXWWEZJOZQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC(=C(C2=O)CC3=CC=C(C=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorobenzyl)-4-hydroxy-1-(4-methoxyphenyl)-2(1H)-pyridinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-hydroxy-5-oxo-N-propyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1395445.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid [2-(2-hydroxy-ethylami](/img/structure/B1395446.png)


![2-Oxa-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B1395452.png)
![2-[4-(2-Methanesulfonylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1395453.png)

![tert-butyl N-[(2-oxocyclohexyl)methyl]carbamate](/img/structure/B1395456.png)

![5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1395460.png)

![2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B1395463.png)
